

An In-depth Technical Guide to the Chemical Structure of SKF 89748

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This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **SKF 89748**, a potent and selective $\alpha 1$ -adrenergic receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

SKF 89748 is chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine.[1] It is a synthetic compound that has been instrumental in the characterization of α 1-adrenergic receptor subtypes.

Table 1: Chemical Identifiers for SKF 89748

Value
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
SK&F-89748, SK&F 89748-A[2]
81998-18-7[2]
C12H17NOS[3]
223.33 g/mol [3]
NC1CC2=C(CC1)C(SC)=CC=C2OC[3]



The structure of **SKF 89748** features a tetralin core, which is a partially hydrogenated naphthalene ring system. Key functional groups include a methoxy group at position 8, a methylthio group at position 5, and an amine group at position 2. The amine group at a chiral center gives rise to stereoisomerism.

Stereochemistry

SKF 89748 exists as a racemic mixture of d- and l-enantiomers. The l-isomer, which possesses the (S)-configuration, is the more pharmacologically active enantiomer.[1] The absolute configuration of the l-isomer was determined by single-crystal X-ray diffraction studies.[1]

Pharmacological Profile

SKF 89748 is a potent and selective agonist for $\alpha 1$ -adrenergic receptors.[1][4] Its high affinity and selectivity have made it a valuable research tool for distinguishing $\alpha 1$ -adrenergic receptormediated effects from those mediated by other adrenergic receptor subtypes.

Table 2: Pharmacological Data for I-SKF 89748

Parameter	Value	Reference
Mechanism of Action	α1-Adrenergic Receptor Agonist	[1]
Potency (EC50)	9 ± 2 nM (isolated perfused rabbit ear artery)	[1]
Selectivity	$\alpha 1/\alpha 2$ selectivity ratio > 100	[1]
In Vivo Effect	Inhibition of food and water intake (ED50 = 0.37 mg/kg in rats)	[4]

Signaling Pathways

As an α 1-adrenergic receptor agonist, **SKF 89748** activates downstream signaling cascades upon binding to its receptor. The canonical pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.





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Caption: Canonical α1-adrenergic receptor signaling pathway activated by **SKF 89748**.

Activation of phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[7] The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, such as smooth muscle contraction.[6]

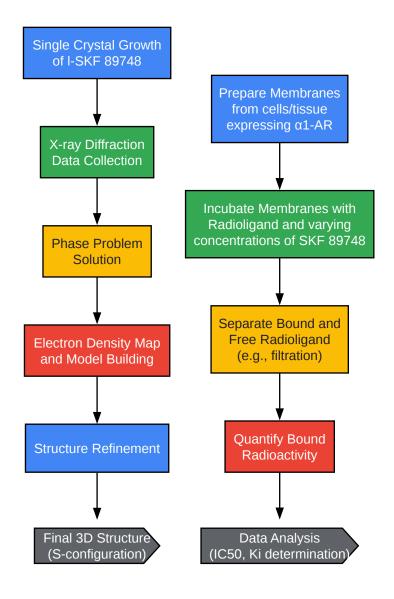
Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **SKF 89748** are not readily available in the public domain. However, this section outlines the general methodologies that would be employed for its structural characterization and pharmacological evaluation.

Structural Elucidation: X-ray Crystallography

The determination of the absolute stereochemistry of the active I-enantiomer of **SKF 89748** was accomplished using single-crystal X-ray diffraction.[1] The general workflow for such an analysis is as follows:





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References

- 1. I-1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine: a potent and selective agonist at alpha 1-adrenoceptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]



- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor Wikipedia [en.wikipedia.org]
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